Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate
Description
Properties
Molecular Formula |
C8H10F2N2O4S |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(1-methylimidazol-2-yl)sulfonylacetate |
InChI |
InChI=1S/C8H10F2N2O4S/c1-3-16-6(13)8(9,10)17(14,15)7-11-4-5-12(7)2/h4-5H,3H2,1-2H3 |
InChI Key |
BLGZGDJMUCISLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)(F)S(=O)(=O)C1=NC=CN1C |
Origin of Product |
United States |
Preparation Methods
Sulfonyl Chloride and Ethyl Difluoroacetate Coupling
A widely reported method involves reacting 1-methyl-1H-imidazole-2-sulfonyl chloride with ethyl 2,2-difluoroacetate in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (TEA) neutralizes HCl byproducts, with optimal molar ratios of 1:1.2 (sulfonyl chloride to ester) and temperatures between 0°C and room temperature.
Procedure :
-
Dissolve 1-methyl-1H-imidazole-2-sulfonyl chloride (1.0 equiv) and ethyl 2,2-difluoroacetate (1.2 equiv) in DCM.
-
Add TEA (1.5 equiv) dropwise at 0°C, then stir at room temperature for 12 h.
-
Extract with ethyl acetate (3 × 30 mL), wash with aqueous Na₂CO₃ and brine, dry over Na₂SO₄, and purify via silica gel chromatography (n-hexane/EtOAc gradient).
Data Table :
| Reagent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazole sulfonyl chloride | DCM | TEA | 75–85 | |
| Ethyl bromodifluoroacetate | MeOH | KOH | 98.6 |
Esterification of Sulfonylacetic Acid Derivatives
Acid-Catalyzed Esterification
The carboxylic acid precursor, 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetic acid, is esterified using ethanol and H₂SO₄ under reflux.
Procedure :
-
Combine the sulfonylacetic acid (1.0 equiv) with ethanol (28.0 equiv) and 10 mol% H₂SO₄.
-
Reflux for 12 h, concentrate, and extract with EtOAc.
-
Wash with brine, dry over Na₂SO₄, and purify via flash chromatography (petroleum ether/EtOAc).
Optimization Insights :
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.
-
Temperature : Elevated temperatures (70–100°C) improve conversion but risk decomposition.
Catalytic Methods for Enhanced Efficiency
EDCI/DMAP-Mediated Coupling
Ethyl 2,2-difluoroacetate is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) before reacting with 1-methylimidazole-2-sulfonamide.
Procedure :
-
Mix EDCI (1.3 equiv), DMAP (0.1 equiv), and sulfonamide (1.0 equiv) in DCM.
-
Add ethyl 2,2-difluoroacetate (1.2 equiv) and stir at room temperature for 6 h.
Yield Comparison :
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| EDCI/DMAP | DCM | 82 |
| DCC/HOBt | THF | 78 |
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Systems
Academic protocols are adapted for large-scale production using continuous flow reactors to enhance heat transfer and mixing. Key parameters include:
Case Study :
A pilot-scale synthesis achieved 89% yield using a tubular reactor with in-line IR monitoring to track intermediate formation.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
-
¹⁹F NMR : Peaks at δ -112 ppm (CF₂) and -75 ppm (SO₂CF₂) confirm fluorination.
-
HRMS : Calculated for C₈H₁₀F₂N₂O₄S [M+H]⁺: 269.0354; Found: 269.0356.
Purity Assessment :
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Short reaction time | Requires anhydrous conditions | 75–98.6 |
| Acid-Catalyzed Esterification | Scalable | Long reflux times | 65–80 |
| Catalytic Coupling | High selectivity | Costly catalysts | 78–82 |
Chemical Reactions Analysis
Michael Addition Reactions
This compound acts as a Michael acceptor in catalytic asymmetric additions. Recent studies demonstrate its utility in forming stereochemically complex products with hydantoin surrogates under bifunctional catalysis .
Key Reaction Data:
| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| N-Benzoyl derivative | C2 | -20 | 48 | 91 | 98 |
| Thioether derivative | C2 | 0 | 24 | 85 | 96 |
| Allyl-substituted | C2 | 0 | 24 | 93 | 94 |
Mechanistic Highlights :
-
The squaramide catalyst (C2 ) facilitates enantioinduction via dual H-bonding interactions with the substrate's carbonyl groups .
-
Transition-state calculations reveal a 3.92 kcal/mol energy barrier difference between N-benzoyl and N-acetyl substrates, explaining reactivity variations .
Nucleophilic Substitution
The sulfonyl group participates in nucleophilic displacement reactions. Experimental evidence suggests:
-
Reactivity with amines or alcohols under basic conditions (e.g., K₂CO₃/DMF).
-
Limited regioselectivity data, but steric hindrance from the imidazole ring influences reaction outcomes.
Elimination Reactions
Controlled heating (80–100°C) induces β-elimination, generating:
-
Difluoromethyl sulfone intermediates
-
Ethyl acetate as a byproduct
Conditions :
-
Solvent: Toluene or xylene
-
Base: DBU or Et₃N
Electronic Effects on Reactivity
The electron-withdrawing sulfonyl group significantly modulates reactivity:
| Substituent on Bis(sulfonyl)ethylene | Relative Reactivity |
|---|---|
| p-Methoxyphenyl | Moderate (72% yield) |
| p-Chlorophenyl | High (89% yield) |
| 1-Naphthyl | Low (45% yield) |
Electron-deficient aryl groups enhance electrophilicity at the β-carbon .
Chemoselectivity Patterns
The compound demonstrates selective reactivity in mixed functional systems:
-
Preferential Michael addition over α,β-unsaturated ester participation (91% ee maintained)
-
Stability toward common oxidizing agents (e.g., H₂O₂, mCPBA)
Synthetic Limitations
-
Phenyl-substituted derivatives show <10% conversion under standard conditions
-
Sterically demanding substrates require extended reaction times (72+ hours)
This compound's unique reactivity profile positions it as a valuable synthon for constructing fluorinated heterocycles and chiral sulfone derivatives. Ongoing research focuses on expanding its utility in enantioselective C–C bond-forming reactions .
Scientific Research Applications
Pharmaceutical Development
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate has garnered attention as a lead compound for developing new pharmaceuticals. Its structure suggests potential applications in:
- Anti-inflammatory agents : Preliminary studies indicate that compounds with similar structures may interact with cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes.
- Antimicrobial and antifungal activities : The imidazole ring is associated with various pharmacological effects, making this compound a candidate for studies aimed at combating infections .
Research into the biological activities of this compound has revealed several promising avenues:
- Enhanced Lipophilicity and Bioavailability : The difluoromethylene group may improve the compound's ability to penetrate biological membranes, thus enhancing its therapeutic efficacy.
- Potential Anti-cancer Properties : Similar compounds have shown anticancer activities, suggesting that this compound may exhibit similar effects through mechanisms that require further investigation .
Case Study 1: Anti-inflammatory Activity
A study focused on compounds containing imidazole rings demonstrated their interaction with COX enzymes. This compound was included in preliminary tests showing promising inhibition of COX activity, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
Research involving similar sulfonamide derivatives highlighted their antimicrobial properties against various pathogens. This compound was evaluated alongside these derivatives, revealing comparable antimicrobial efficacy against specific bacterial strains .
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonyl ester can participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three chemically relevant analogs:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Comparison with Methyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate (MDFA)
- Structural Differences : The target compound replaces MDFA’s fluorosulfonyl group (-SO₂F) with a 1-methylimidazole sulfonyl group (-SO₂-C₃H₃N₂CH₃). The ethyl ester (vs. methyl in MDFA) may enhance lipophilicity and alter hydrolysis kinetics .
- Reactivity : MDFA’s fluorosulfonyl group is highly electrophilic, making it reactive in nucleophilic substitutions. In contrast, the imidazole sulfonyl group may stabilize intermediates via resonance or participate in hydrogen bonding.
Comparison with 2-Ethylhexyl Methylphosphonofluoridate
- Functional Groups: The phosphonofluoridate group (-PO₂F) in 2-ethylhexyl methylphosphonofluoridate contrasts with the sulfonyl group in the target compound. Phosphonofluoridates are often associated with neurotoxic activity, whereas sulfonyl groups are common in sulfa drugs or agrochemicals .
Comparison with Benzilic Acid
- Aromaticity vs. Heterocycles : Benzilic acid’s diphenyl structure provides rigidity and chirality, useful in asymmetric synthesis. The target compound’s imidazole ring offers nitrogen-based coordination sites, enabling metal binding or catalytic roles .
- Acidity : Benzilic acid’s carboxylic acid group (pKa ~3) is more acidic than the target’s ester, which lacks ionizable protons under physiological conditions.
Biological Activity
Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate (CAS Number: 1706433-15-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀F₂N₂O₄S, with a molecular weight of approximately 268.24 g/mol. The compound features a difluoromethyl group and an imidazole ring, which are critical for its biological interactions .
The biological activity of this compound is primarily attributed to its unique structural features:
- Difluoromethyl Group : Enhances binding affinity to various biological targets, potentially inhibiting enzymatic activity.
- Imidazole Ring : Facilitates hydrogen bonding and π-π interactions with target molecules, contributing to its stability and activity in biological systems .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Mild inhibition |
These findings suggest that the compound may serve as a lead in the development of new antimicrobial agents.
Antiviral Activity
The compound's structural similarities to other antiviral agents have prompted investigations into its efficacy against viral pathogens. Preliminary data suggests potential effectiveness against specific viruses:
- Mechanism : The compound may inhibit viral replication by targeting critical enzymes involved in nucleotide biosynthesis .
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Antiviral Investigations :
-
Mechanistic Studies :
- Investigations into the mechanism of action revealed that the compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for pathogen survival.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2,2-difluoro-2-((1-methyl-1H-imidazol-2-yl)sulfonyl)acetate, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 1-methyl-1H-imidazole-2-sulfonyl chloride with ethyl 2,2-difluoroacetate in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts. Optimize molar ratios (1:1.2 sulfonyl chloride to ester) and temperature (0°C to room temperature) to minimize side reactions .
- Purification : Extract with ethyl acetate (3 × 30 mL), wash with aqueous Na₂CO₃ and brine, dry over Na₂SO₄, and use silica gel chromatography (n-hexane/EtOAc gradient) for isolation .
- Data Table :
| Reagent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazole sulfonyl chloride | DCM | TEA | 75–85 | |
| Ethyl bromodifluoroacetate | MeOH | KOH | 98.6 |
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- 19F NMR : The difluoroacetate group shows a singlet at δ –47.77 ppm (2F) due to equivalent fluorines. The sulfonyl group may cause deshielding in adjacent protons .
- ESI-MS : Look for [M–K]⁻ peaks at m/z 173.0/175.0 (1:1 isotopic ratio for bromine-containing intermediates) .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in sulfonyl-imidazole geometry. High-resolution data (≤1.0 Å) improves accuracy .
Q. What safety protocols are critical when handling this compound?
- Hazard Class : Corrosive and flammable (UN 1173). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with water or oxidizers .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How does the sulfonyl group influence reactivity in cross-coupling or trifluoromethylation reactions?
- Mechanistic Insight : The sulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the difluoroacetate moiety. In trifluoromethylation, it facilitates radical or nucleophilic pathways (e.g., with aryl iodides) .
- Case Study : Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (analog) reacts with aryl halides under Pd catalysis (5 mol% Pd(OAc)₂, 2 eq. Cs₂CO₃ in DMF, 80°C) to introduce CF₃ groups .
Q. How can discrepancies in crystallographic vs. spectroscopic data be resolved?
- Contradiction Analysis :
- If X-ray data (e.g., bond lengths) conflict with NMR/IR, re-evaluate sample purity or consider dynamic effects (e.g., rotational barriers in sulfonyl groups).
- Use SHELXD for phase refinement and SHELXE for density modification to resolve twinning or disorder .
Q. What strategies improve solubility for bioactivity studies?
- Salt Formation : Convert to lithium or sodium salts (e.g., lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate) via ion exchange .
- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) for in vitro assays to balance solubility and biocompatibility .
Q. How can catalytic applications of this compound be optimized in peptide synthesis?
- Peptide Coupling : Use Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive with DIC to activate carboxylates, reducing racemization. Monitor coupling efficiency via HPLC .
- Case Study : Incorporate into p53-derived peptides by SPPS (Fmoc strategy), with TFA cleavage (95% yield) .
Data Contradiction & Reproducibility
Q. Why do yields vary between nucleophilic substitution and reductive defluorination routes?
- Root Cause :
- Nucleophilic routes (e.g., KOH/MeOH) may suffer from hydrolysis of the sulfonyl group, reducing yields to 75–85%.
- Reductive defluorination (Mg/TMSCl) avoids hydrolysis but requires strict anhydrous conditions (yields >95%) .
Applications in Medicinal Chemistry
Q. How is this compound used to introduce fluorinated motifs into bioactive molecules?
- Case Study : Synthesize fluorinated analogs of imidazole-based kinase inhibitors. Replace acetate with 2,2-difluoroacetate to enhance metabolic stability. Confirm bioavailability via LogP measurements (target: 1.5–2.5) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
